Muristerone a
CAS No.: 38778-30-2
Cat. No.: VC21346401
Molecular Formula: C27H44O8
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38778-30-2 |
---|---|
Molecular Formula | C27H44O8 |
Molecular Weight | 496.6 g/mol |
IUPAC Name | (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
Standard InChI | InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 |
Standard InChI Key | LRJUYAVTHIEHAI-LHBNDURVSA-N |
Isomeric SMILES | CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O |
SMILES | CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O |
Canonical SMILES | CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O |
Chemical Identity and Structural Characteristics
Muristerone A is a steroid compound with the molecular formula C27H44O8 and a molecular weight of 496.63 Da . It is characterized as a natural analog of 20-hydroxyecdysone with a complex steroid structure containing multiple hydroxyl groups . The compound is formally known as (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one . In the scientific literature, it is also referred to as 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydroxycholest-7-en-6-one .
Chemical Identifiers
The compound is registered with the following identifiers:
Identifier Type | Value |
---|---|
CAS Number | 38778-30-2 |
PubChem CID | 122217 |
Molecular Formula | C27H44O8 |
Molecular Weight | 496.63 g/mol |
Natural Sources and Occurrence
Botanical Sources
Muristerone A has been isolated from several plant species. According to available research, it has been reported in:
These plants serve as natural reservoirs of this bioactive compound, which may have evolved as part of their defensive mechanisms against insect herbivores, given its structural similarity to insect molting hormones.
Biological Activity and Mechanism of Action
Receptor Binding and Affinity
Muristerone A functions as a potent agonist of the ecdysteroid receptor (EcR) with a dissociation constant (Kd) of approximately 1 nM, indicating high-affinity binding . The ecdysone receptor is a nuclear receptor that heterodimerizes with a retinoid X receptor ortholog to regulate development in arthropods . This high-affinity interaction forms the basis for its application in inducible gene expression systems.
Anti-apoptotic Effects
Research has demonstrated that Muristerone A exhibits significant anti-apoptotic properties in certain cell types. Specifically, it inhibits apoptosis in the human colon carcinoma cell line RKO by inducing the upregulation of Bcl-xL, an anti-apoptotic protein . This mechanism involves:
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Stimulation of Bcl-XL mRNA transcription
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Inhibition of TRAIL-induced apoptosis
These effects suggest potential limitations in using this compound for certain types of studies, particularly those investigating apoptotic pathways.
Growth Factor Induction
Muristerone A has been reported to induce nerve growth factor (NGF) release from fibroblasts, indicating a potential role in neurotropic signaling pathways . This property could be significant for research in neuronal development and neurodegeneration.
Research Applications
Gene Expression Systems
The primary application of Muristerone A is in ecdysone-inducible gene expression systems for mammalian cells and transgenic animals . These systems allow for precise temporal control of gene expression and are widely used in molecular biology research. The compound acts as a potent inducer of ecdysteroid-dependent transcription, facilitating the study of gene function through controlled expression .
Limitations in Research Applications
Despite its utility, researchers should be aware of potential limitations when using Muristerone A in certain experimental contexts. Its anti-apoptotic effects through Bcl-xL upregulation may confound results in studies investigating cell death pathways or cancer therapeutics . This highlights the importance of considering off-target effects when designing experiments with this compound.
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Purity |
---|---|---|---|---|---|
Cayman Chemical | 11741 | Muristerone A | 250μg | $57 | ≥95% |
Cayman Chemical | 11741 | Muristerone A | 1mg | $155 | ≥95% |
TRC | M732780 | Muristerone A | 1mg | $205 | Not specified |
Usbiological | 255918 | Muristerone A | 1mg | $480 | Not specified |
Usbiological | 045051 | Muristerone A | 250ug | $289 | Not specified |
TargetMol Chemicals Inc. | Not specified | Muristerone A | Not specified | $388.00/mg | Not specified |
Structure-Activity Relationships
Comparison with Related Ecdysteroids
Muristerone A is a natural analog of 20-hydroxyecdysone and shares structural similarities with other ecdysteroids . The presence of seven hydroxyl groups (at positions 2β, 3β, 5α, 11α, 14, 20, and 22) and a ketone group at position 6 are critical structural features that contribute to its biological activity . These structural characteristics determine its ability to bind to and activate the ecdysone receptor.
Future Research Directions
Development of Enhanced Gene Expression Systems
Continuing refinement of ecdysone-inducible gene expression systems using Muristerone A could lead to more precise tools for genetic research and potentially for gene therapy applications. Investigation of structure-activity relationships could yield analogs with improved properties for specific research or therapeutic contexts.
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